molecular formula C6H8N2 B031213 2-Amino-1-cyclopentene-1-carbonitrile CAS No. 2941-23-3

2-Amino-1-cyclopentene-1-carbonitrile

Cat. No. B031213
CAS RN: 2941-23-3
M. Wt: 108.14 g/mol
InChI Key: NSMYBPIHVACKQG-UHFFFAOYSA-N
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Description

2-Amino-1-cyclopentene-1-carbonitrile is a compound of interest in synthetic organic chemistry due to its potential as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for diverse reactivity and applications in creating complex molecules.

Synthesis Analysis

The synthesis of 2-Amino-1-cyclopentene-1-carbonitrile and related compounds often involves organocatalyzed reactions. For instance, a study demonstrated the synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles through a tandem Michael addition - cyclization reaction, employing a cinchona alkaloid-derived thiourea catalyst to achieve moderate enantioselectivity (Ding & Zhao, 2010). Another synthesis approach involves a Tandem Michael addition/imino-nitrile cyclization, highlighting the versatility of cyclization reactions in constructing cyclopentene derivatives (Dong et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as spiro[cyclopentane-1,2′(1′H)-pyrido[2,3-d]pyrimidin]-4′(3′H)-one, obtained by cyclocondensation of 2-aminopyridine-3-carbonitrile with cyclopentanone, reveals two fused six-membered rings and a five-membered ring connected through a spiro carbon atom. This highlights the potential structural complexity achievable with cyclopentene derivatives (Shi et al., 2010).

Chemical Reactions and Properties

Cyclopentene derivatives exhibit a wide range of chemical reactivities, including annulation reactions to form 1-aminocyclopentenes and cyclohexenes through Dieckmann-type reactions (Sommer et al., 1990). Additionally, regioselective synthesis in aqueous medium using microwave irradiation has been developed, demonstrating the influence of reaction conditions on the regiochemistry of such compounds (Dandia et al., 2007).

Scientific Research Applications

  • Synthesis and reactions of related compounds, like 1-amino-2,2-dialkylcyclopropane-1-carbonitriles and -carboxamides, have been explored. These compounds are potential precursors for derivatives of ACC (Aelterman et al., 1999)(Aelterman et al., 1999).

  • Studies on tandem Michael addition/imino-nitrile cyclization have successfully synthesized related compounds, highlighting the versatility of these chemical processes (Dong et al., 2010)(Dong et al., 2010).

  • Research on the synthesis of 2-Amino-4-(2-hydroxynaphthyl)-4H-chromene-3-carbonitriles has led to the creation of new pentacyclic compounds, demonstrating the compound's potential in creating complex molecular structures (Dammak et al., 2014)(Dammak et al., 2014).

  • Anticonvulsant activity has been observed in amino amides and amino esters synthesized from related compounds, suggesting potential medical applications (Arustamyan et al., 2019)(Arustamyan et al., 2019).

  • Catalytic processes using Cp2TiCl2 have been developed for reductive radical cyclization of ketonitriles, producing related compounds with high diastereoselectivity (Zhou & Hirao, 2001)(Zhou & Hirao, 2001).

  • Enantioselective synthesis of similar compounds has been achieved using a cinchona alkaloid-derived thiourea catalyst, expanding the possibilities for asymmetric synthesis (Ding & Zhao, 2010)(Ding & Zhao, 2010).

  • Novel approaches to synthesizing tetrahydroquinoline-2-spirocycloalkanes have been developed using similar compounds, indicating the potential for creating diverse molecular architectures (Tverdokhlebov et al., 2006)(Tverdokhlebov et al., 2006).

  • The crystal structure analysis of related compounds, such as (methyl 2-(amino)-1-cyclopentene-1-dithiocarboxylato-N, S)-carbonyl(triphenylphosphine)rhodium(I), provides insights into molecular interactions and properties (Steyn et al., 1997)(Steyn et al., 1997).

  • Antifungal and antibacterial activities have been observed in novel benzothiazole pyridine derivatives, indicating potential pharmaceutical applications (Jemmezi et al., 2014)(Jemmezi et al., 2014).

  • Improvements in the synthetic route of 4-amino-1-naphthalene carbonitrile have been made, resulting in higher yield and reduced environmental impact, showing the importance of sustainable chemistry practices (Yu, 2012)(Yu, 2012).

Safety And Hazards

2-Amino-1-cyclopentene-1-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

2-Amino-1-cyclopentene-1-carbonitrile is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its future directions are likely to be influenced by developments in these fields.

properties

IUPAC Name

2-aminocyclopentene-1-carbonitrile
Source PubChem
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InChI

InChI=1S/C6H8N2/c7-4-5-2-1-3-6(5)8/h1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMYBPIHVACKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301874
Record name 2-Aminocyclopent-1-ene-1-carbonitrile
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Molecular Weight

108.14 g/mol
Source PubChem
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Product Name

2-Amino-1-cyclopentene-1-carbonitrile

CAS RN

2941-23-3
Record name 2-Amino-1-cyclopentene-1-carbonitrile
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Record name 2-Amino-1-cyclopentene-1-carbonitrile
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Record name 1-Cyclopentene-1-carbonitrile, 2-amino
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Record name 2-AMINO-1-CYCLOPENTENE-1-CARBONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Ma, G Hou, J Wang, X Zhang - Tetrahedron: Asymmetry, 2011 - Elsevier
… The crystalline solid that was formed by the addition of water to the reaction mixture was filtered off and recrystallized from MeOH to give 2-amino-1-cyclopentene-1-carbonitrile (4.26 g, …
Number of citations: 20 www.sciencedirect.com

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